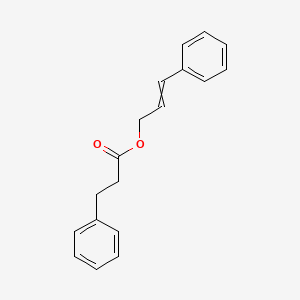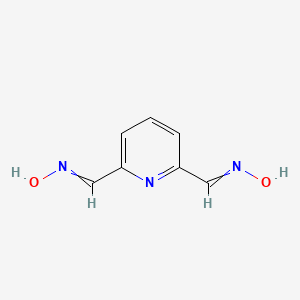
Pyridine-2,6-dicarbaldehyde dioxime
概要
説明
Pyridine-2,6-dicarbaldehyde dioxime is an organic compound with the molecular formula C7H7N3O2. It is a derivative of pyridine, characterized by the presence of two aldehyde groups at the 2 and 6 positions of the pyridine ring, and two oxime groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,6-dicarbaldehyde dioxime typically involves the reaction of pyridine-2,6-dicarbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
[ \text{Pyridine-2,6-dicarbaldehyde} + 2 \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally involves large-scale synthesis using the same principles as laboratory preparation. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products.
化学反応の分析
Types of Reactions: Pyridine-2,6-dicarbaldehyde dioxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitrile oxides.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime groups under mild conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted oxime derivatives.
科学的研究の応用
Pyridine-2,6-dicarbaldehyde dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of advanced materials, including polymers and resins, due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of pyridine-2,6-dicarbaldehyde dioxime involves its ability to form stable complexes with metal ions. The oxime groups act as chelating agents, binding to metal ions and stabilizing them in various oxidation states. This property is particularly useful in catalysis, where the compound can facilitate redox reactions by stabilizing transition metal catalysts.
類似化合物との比較
Pyridine-2,6-dicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of aldehyde and oxime groups.
2,6-Diformylpyridine: Contains two formyl groups but lacks the oxime functionality.
Pyridine-2,6-dicarboxamide: Contains amide groups instead of aldehyde and oxime groups.
Uniqueness: Pyridine-2,6-dicarbaldehyde dioxime is unique due to the presence of both aldehyde and oxime groups, which confer distinct reactivity and binding properties. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes compared to its analogs.
特性
IUPAC Name |
N-[[6-(hydroxyiminomethyl)pyridin-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-8-4-6-2-1-3-7(10-6)5-9-12/h1-5,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWQJYCKKIWNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=NO)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270815 | |
| Record name | 2,6-Pyridinedicarboxaldehyde, 2,6-dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2851-68-5 | |
| Record name | 2,6-Pyridinedicarboxaldehyde, 2,6-dioxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2851-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Pyridinedicarboxaldehyde, 2,6-dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




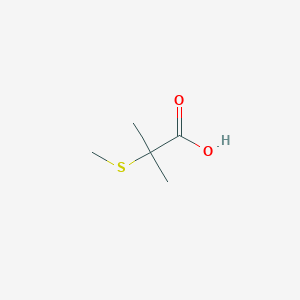
![2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B3050690.png)
![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B3050692.png)

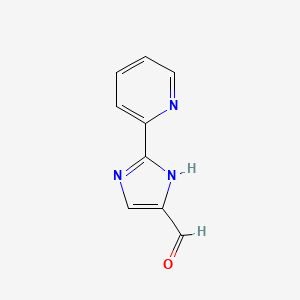



![2-[4-(Propan-2-yloxy)phenyl]butanedioic acid](/img/structure/B3050700.png)
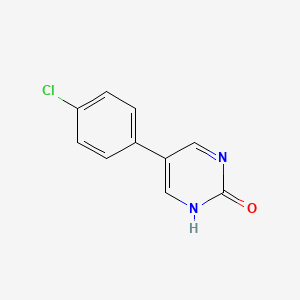
![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)
